![molecular formula C19H22N2OS B5771552 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However,
作用机制
The mechanism of action of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of several protein kinases that are involved in cancer cell proliferation and survival. This compound inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell growth and survival. Additionally, 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of VEGFR-2, PDGFR-β, and FLT-3, which are involved in angiogenesis, tumor growth, and metastasis.
Biochemical and Physiological Effects:
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, which is a programmed cell death mechanism. Additionally, 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
实验室实验的优点和局限性
The advantages of using 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide in lab experiments include its ability to inhibit multiple signaling pathways that are involved in cancer cell growth and survival. This compound has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of various types of cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects. Additionally, this compound is expensive and challenging to synthesize, which limits its availability for research purposes.
未来方向
There are several future directions for the research on 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide. One of the significant directions is to explore the potential of this compound in combination with other drugs for the treatment of cancer. Studies have shown that combining 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide with other drugs, such as chemotherapy and immunotherapy, can enhance its efficacy and reduce its toxicity. Additionally, future research can focus on the development of new analogs of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide with improved efficacy and reduced toxicity. Finally, studies can explore the potential of this compound in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders.
Conclusion:
In conclusion, 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. Although this compound has several advantages in lab experiments, it also has limitations, including its potential toxicity and side effects. However, future research can explore the potential of this compound in combination with other drugs and the development of new analogs with improved efficacy and reduced toxicity.
合成方法
The synthesis of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine to form 4-tert-butylbenzamide. The second step involves the reaction of 4-tert-butylbenzamide with thionyl chloride to form 4-tert-butylbenzoyl chloride. The third step involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylaniline to form 4-tert-butyl-N-(2-methylphenyl)benzamide. The final step involves the reaction of 4-tert-butyl-N-(2-methylphenyl)benzamide with carbon disulfide and sodium hydroxide to form 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide.
科学研究应用
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in cancer research. Studies have shown that 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibits the growth of cancer cells by targeting multiple signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of several protein kinases, including RAF kinases, VEGFR-2, PDGFR-β, and FLT-3, which are known to play a crucial role in cancer cell growth and survival.
属性
IUPAC Name |
4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-13-7-5-6-8-16(13)20-18(23)21-17(22)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXIZGUAQUOTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

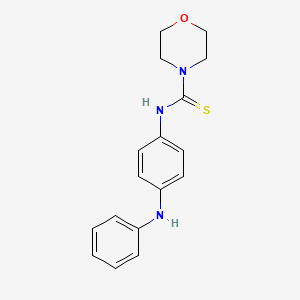

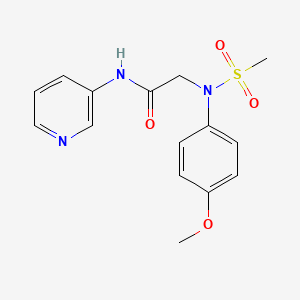
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)
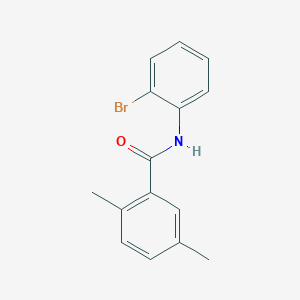
![N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5771503.png)

![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
![4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5771534.png)
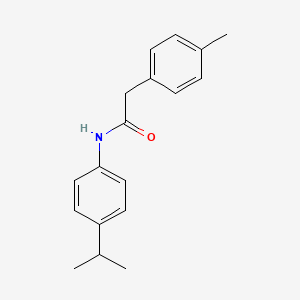
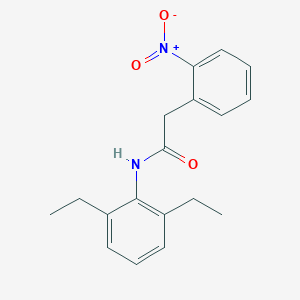
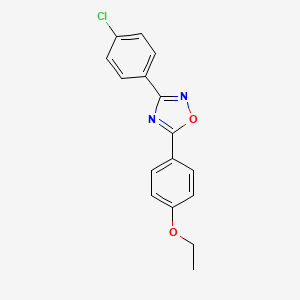
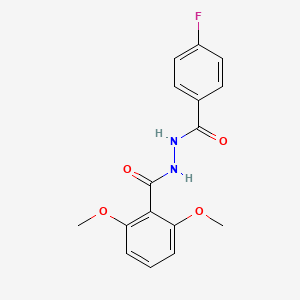
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)